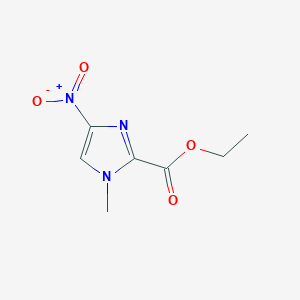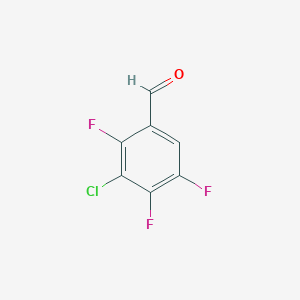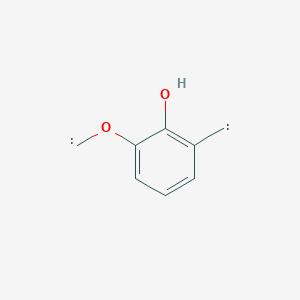
フェノール-ホルムアルデヒド樹脂
概要
説明
Synthesis Analysis
The synthesis of PF resins involves the polycondensation reaction between phenol and formaldehyde under acidic or alkaline conditions, leading to the formation of either novolaks (requiring a curing agent) or resoles (self-curing due to the presence of reactive methylol groups). Carpenter and Hunter (1951) embarked on the rational synthesis of molecular units integral to PF resins, focusing on resoles and dihydroxydiphenylmethanes, providing a foundation for understanding the complex reactions involved in PF resin formation (Carpenter & Hunter, 1951).
Molecular Structure Analysis
The molecular structure of PF resins is characterized by the presence of methylene and ether bridges linking phenolic nuclei. Structural variations, such as the ratio of ortho to para substitutions, significantly influence the resin's properties. Choi (2001) investigated the structural characteristics of novolak resins using molecular simulation, revealing how different polycondensation types impact resin structure, particularly highlighting the role of intramolecular hydrogen bonding (Choi, 2001).
Chemical Reactions and Properties
PF resins undergo various chemical reactions during synthesis and curing, including methylolation, condensation, and crosslinking. The crosslinking of PF resins is crucial for developing their final properties, such as thermal stability and chemical resistance. Duin (2000) provided insights into the chemistry of PF resin crosslinking, highlighting the formation of inert species and crosslink precursors using low-molecular-weight model compounds (Duin, 2000).
Physical Properties Analysis
The physical properties of PF resins, such as thermal stability, glass transition temperature, and mechanical strength, are influenced by their molecular structure and the degree of crosslinking. Studies like that of Zhang et al. (2016) have explored the use of metal-mediated catalysts to modify the curing process of PF resins, aiming to enhance their physical properties by adjusting the catalysts' accelerating efficiency (Zhang et al., 2016).
Chemical Properties Analysis
The chemical properties of PF resins, such as their resistance to solvents, acids, and alkalis, are largely determined by their network structure and the nature of the chemical bonds formed during resin synthesis and curing. The incorporation of various additives and modifiers can further enhance these properties, as illustrated by research into the synthesis of formaldehyde-free phenolic resins, offering a more sustainable and less toxic alternative to traditional PF resins (Yang et al., 2020).
科学的研究の応用
複合材料用バインダー
フェノール-ホルムアルデヒド樹脂(PFR)は、その高い機械的強度と耐水性、耐薬品性、耐熱性から、複合材料のバインダーとして使用されています .
接着剤
PFRは、さまざまな業界で接着剤として広く使用されています。 PFRは、濡れ性、含浸性、溶解性に優れているため、初期状態のほとんどすべての材料と結合することができます .
塗料およびワニス業界
塗料およびワニス業界では、非常に多くの材料に強力に付着することから、PFRが使用されています .
木材系パネルの製造
PFRは、木材系パネルの製造において、バインダーおよび接着剤として最も広く使用されています .
鋳型とロッド
製造業界では、PFRは鋳型とロッドの製造に使用されています .
断熱材
耐熱性があるため、PFRは断熱材の製造に使用されています .
積層プラスチック
PFRは、積層プラスチックの製造に使用されており、優れた電気絶縁性と高い機械的強度を提供します .
研磨材および耐火材
研磨材および耐火材業界では、化学的安定性と耐水性、耐熱性、耐火性から、PFRが使用されています .
PFRには多くの利点がありますが、主成分の毒性など、いくつかの欠点も存在することに注意することが重要です . そのため、現在、PFRの製造のための新しいプロセス開発と既存のプロセスのアップグレードに重点を置いた研究が進められています
作用機序
Safety and Hazards
将来の方向性
There is ongoing research into modifying phenol-formaldehyde resins with bio-oil model compounds, which could provide a basis for the modification of phenol-formaldehyde resin by crude bio-oil . Other research focuses on the use of phenol-formaldehyde resins in the production of laminated plastics .
特性
InChI |
InChI=1S/C8H6O2/c1-6-4-3-5-7(10-2)8(6)9/h1-5,9H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGFMDJXCMQABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]C1=C(C(=CC=C1)O[CH])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9003-35-4 | |
| Record name | Phenol-formaldehyde resin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula of Phenol-Formaldehyde Resin?
A1: Phenol-Formaldehyde resins don't have a single, well-defined molecular formula. They are complex mixtures of oligomers with varying chain lengths and degrees of crosslinking. The structure is formed through the polymerization of phenol (C6H5OH) and formaldehyde (CH2O).
Q2: What is the typical molecular weight of Phenol-Formaldehyde Resin?
A2: Similar to the molecular formula, the molecular weight of PF resins is not fixed and depends on the synthesis conditions and degree of polymerization. The weight can range from a few hundred to several thousand grams per mole.
Q3: How can you determine the structure of Phenol-Formaldehyde Resin?
A3: Several spectroscopic techniques are used to characterize the structure of PF resins. These include:
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups like -OH, -CH2-, and aromatic rings. [, , , , , ]
- Nuclear Magnetic Resonance (NMR): Provides information on the types and arrangements of hydrogen and carbon atoms within the resin structure. [, , ]
- Size-Exclusion Chromatography (SEC): Helps determine the molecular weight distribution of the resin. []
Q4: Are there different types of Phenol-Formaldehyde Resins?
A4: Yes, PF resins can be broadly categorized into two main types based on the reaction conditions and formaldehyde/phenol ratio:
- Novolac Resins: Synthesized with an acidic catalyst and a formaldehyde to phenol ratio less than 1. These resins require a curing agent, typically hexamethylenetetramine, to form a crosslinked network. [, , , ]
- Resol Resins: Synthesized with a basic catalyst and a formaldehyde to phenol ratio greater than 1. These resins are self-curing upon heating. [, , , , ]
Q5: How does the formaldehyde/phenol ratio affect the resin properties?
A5: The formaldehyde/phenol ratio significantly impacts the properties of the final resin. Higher ratios generally lead to increased crosslinking density, resulting in harder, more brittle, and more thermally stable resins. [, , ]
Q6: Can the properties of Phenol-Formaldehyde Resin be modified?
A6: Yes, PF resins can be modified to tailor their properties for specific applications. This can be achieved through various methods:
- Co-polymerization: Incorporating other monomers during synthesis, such as lignin, to enhance specific properties like biodegradability or reduce cost. [, , , , ]
- Blending: Mixing PF resin with other polymers, like epoxy resins or polyvinylpyrrolidone, to improve flexibility, toughness, or adhesion. [, , , , ]
- Addition of Additives: Incorporating fillers, plasticizers, or reinforcing agents to modify properties such as strength, thermal stability, or flame retardancy. [, , , , , ]
Q7: What are the key properties of Phenol-Formaldehyde Resins that make them suitable for various applications?
A7: PF resins possess a combination of desirable properties, including:
Q8: What are some common applications of Phenol-Formaldehyde Resins?
A8: PF resins are used in a wide range of applications, including:
- Wood adhesives: For plywood, oriented strand board (OSB), and other wood-based composites. [, , , ]
- Molding compounds: For electrical components, automotive parts, and household appliances. [, ]
- Coatings: For corrosion protection, insulation, and decorative finishes. [, ]
Q9: How does the curing process affect the properties of Phenol-Formaldehyde Resin?
A9: Curing transforms the liquid resin into a rigid, crosslinked network, significantly influencing its final properties. Factors like curing temperature, time, and the presence of catalysts or hardeners affect the degree of crosslinking and ultimately the strength, thermal stability, and chemical resistance of the cured resin. [, , , ]
Q10: What are the limitations of Phenol-Formaldehyde Resins?
A10: Some limitations of PF resins include:
- Formaldehyde emission: Formaldehyde release from PF resins, particularly during curing and in the early stages of product life, raises environmental and health concerns. [, , ]
- Dark color: The inherent dark color of PF resins can limit their use in applications requiring light color or transparency. []
Q11: What are the environmental concerns associated with Phenol-Formaldehyde Resins?
A11: The primary environmental concern is the release of formaldehyde, a volatile organic compound (VOC) classified as a human carcinogen. Formaldehyde emission occurs during resin production, curing, and from the final product. [, , ]
Q12: Are there any regulations regarding the use and disposal of Phenol-Formaldehyde Resins?
A12: Yes, various regulations and standards address formaldehyde emissions from PF resin-containing products, such as wood-based composites. These regulations vary by country and application, focusing on limiting formaldehyde release to protect human health and the environment. [, ]
Q13: What are some strategies to mitigate the environmental impact of Phenol-Formaldehyde Resins?
A13: Researchers are exploring several strategies to reduce formaldehyde emissions and the environmental footprint of PF resins:
- Developing low-formaldehyde or formaldehyde-free resins [, ]
- Exploring bio-based alternatives to phenol, like lignin [, , ]
Q14: What are some areas of ongoing research in Phenol-Formaldehyde Resin technology?
A14: Research on PF resins continues to focus on:
- Developing sustainable and bio-based alternatives [, , , ]
- Reducing or eliminating formaldehyde emissions [, , ]
- Improving mechanical properties like toughness and impact resistance [, , ]
Q15: What are some promising alternatives to Phenol-Formaldehyde Resins?
A15: Researchers are investigating several alternatives to PF resins, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



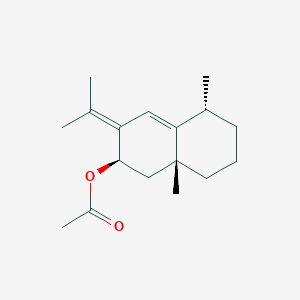
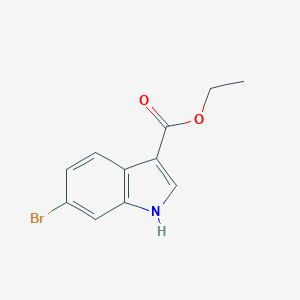
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
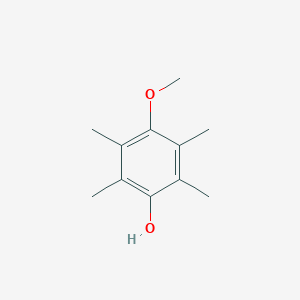
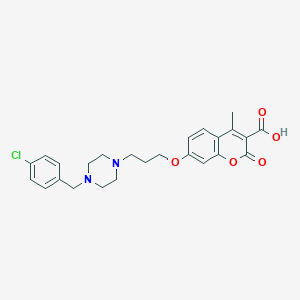


![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)
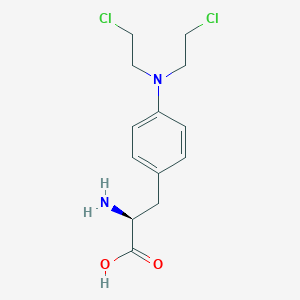
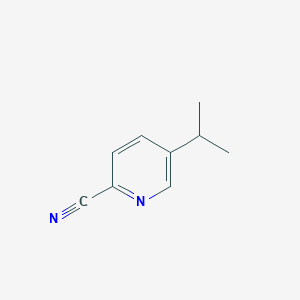
![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)

